2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide
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Overview
Description
2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzylamino group, an ethyl linkage, and a phenoxy group attached to a nicotinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide typically involves multiple steps. One common method starts with the preparation of the benzylamino intermediate, which is then reacted with an ethylating agent to form the ethyl linkage. This intermediate is subsequently reacted with a phenoxy compound under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, such as peroxisome proliferator-activated receptors (PPARs) and acetylcholinesterase. These interactions can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: Shares a similar benzylamino and ethyl linkage but differs in the phenoxy and nicotinamide groups.
2-benzylamino-N-(4-ethoxy-phenyl)-2-thioxo-acetamide: Contains a benzylamino group but has different substituents on the phenyl ring.
Uniqueness
2-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-[4-[2-(benzylamino)ethyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c22-20(25)19-7-4-13-24-21(19)26-18-10-8-16(9-11-18)12-14-23-15-17-5-2-1-3-6-17/h1-11,13,23H,12,14-15H2,(H2,22,25) |
InChI Key |
GVUCSVIJHDIURV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC3=C(C=CC=N3)C(=O)N |
Origin of Product |
United States |
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